N-(But-3-yn-1-yl)-2-(3,4-diaminophenyl)acetamide

PARP1 inhibition eNOS selectivity DNA damage response

Sub-nanomolar PARP1 inhibitor (Ki=0.708 nM) with click-chemistry alkyne handle. Maintains 3,4-diaminophenyl pharmacophore for CuAAC conjugation. • Ki=0.708 nM, >141,000-fold eNOS selectivity, 24h PBS stability. • Dual PARP1/HDAC3 engagement for synthetic lethality. • Late-stage diversification via CuAAC for SAR exploration. Ambient shipping, available for immediate research use.

Molecular Formula C12H15N3O
Molecular Weight 217.27 g/mol
Cat. No. B12508823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(But-3-yn-1-yl)-2-(3,4-diaminophenyl)acetamide
Molecular FormulaC12H15N3O
Molecular Weight217.27 g/mol
Structural Identifiers
SMILESC#CCCNC(=O)CC1=CC(=C(C=C1)N)N
InChIInChI=1S/C12H15N3O/c1-2-3-6-15-12(16)8-9-4-5-10(13)11(14)7-9/h1,4-5,7H,3,6,8,13-14H2,(H,15,16)
InChIKeyGVNOMQLKDLCQMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(But-3-yn-1-yl)-2-(3,4-diaminophenyl)acetamide: Overview & Specifications


N-(But-3-yn-1-yl)-2-(3,4-diaminophenyl)acetamide (CAS 2973762-87-5, MW 217.27 g/mol) is a small-molecule acetamide derivative featuring a terminal alkyne handle conjugated to a 3,4-diaminophenyl core [1]. This bifunctional architecture—comprising a click-chemistry-ready but-3-yn-1-yl moiety and a benzamide-like diamino scaffold—positions the compound as a modular intermediate for probe development, particularly in poly(ADP-ribose) polymerase (PARP) and histone deacetylase (HDAC) inhibitor research programs where structural derivatization via copper-catalyzed azide-alkyne cycloaddition (CuAAC) is required .

N-(But-3-yn-1-yl)-2-(3,4-diaminophenyl)acetamide: Generic Substitution Limitations


Generic substitution of N-(but-3-yn-1-yl)-2-(3,4-diaminophenyl)acetamide with structurally similar acetamides or benzamides introduces irreversible functional liabilities that compromise downstream synthetic utility and target engagement profiles. The terminal alkyne group is not a passive substituent but a critical reactive handle for CuAAC-based bioconjugation and probe assembly ; replacement with alkyl or simple amide analogs eliminates this conjugation capacity entirely. Conversely, the 3,4-diaminophenyl substitution pattern—distinct from 2,4-diamino or mono-amino regioisomers—modulates hydrogen-bonding interactions within the NAD⁺-binding pocket of PARP enzymes and influences isoform selectivity . Interchanging this compound with analogs lacking either the alkyne handle or the precise 3,4-diamine geometry would either ablate click-chemistry functionality or alter polypharmacology in multi-target inhibitor campaigns, thereby invalidating structure-activity relationship (SAR) continuity in ongoing research programs.

N-(But-3-yn-1-yl)-2-(3,4-diaminophenyl)acetamide: Quantitative Evidence Guide


PARP1 Selectivity Over eNOS

The target compound exhibits marked functional discrimination between PARP1 and endothelial nitric oxide synthase (eNOS), a selectivity profile relevant for reducing off-target vascular effects in PARP-targeted probe development. Against recombinant human PARP1 catalytic domain, the compound achieves Ki = 0.708 nM [1], whereas its activity against human eNOS expressed in HEK293 cells is negligible, with IC₅₀ > 100,000 nM [2]. This ~141,000-fold selectivity window contrasts with pan-PARP inhibitors such as olaparib, which demonstrate broader off-target kinase interactions.

PARP1 inhibition eNOS selectivity DNA damage response

PARP1 Binding Affinity vs. Olaparib

The target compound binds PARP1 with sub-nanomolar affinity (Ki = 0.708 nM) [1], placing it within the same potency tier as clinically validated PARP inhibitors. In head-to-head biochemical comparison, olaparib (AZD2281) demonstrates PARP1 Ki = 1.2 nM [2], indicating the target compound is ~1.7-fold more potent in this enzymatic assay format. For research applications requiring maximal target engagement at minimal compound concentration—such as cellular thermal shift assays (CETSA) or competition-based chemoproteomics—this potency differential translates to reduced compound consumption and lower solvent interference.

PARP inhibitor binding affinity olaparib comparator

HDAC3 Inhibition vs. Vorinostat

Beyond PARP1 engagement, the target compound demonstrates moderate inhibition of histone deacetylase 3 (HDAC3), with IC₅₀ = 1,440 nM against recombinant HDAC3/NCoR2 complex [1]. For comparison, the FDA-approved pan-HDAC inhibitor vorinostat (SAHA) exhibits HDAC3 IC₅₀ = 16 nM [2]. While ~90-fold less potent than vorinostat, the target compound's HDAC3 activity is sufficient to confer polypharmacology in cellular contexts where dual PARP-HDAC modulation is mechanistically advantageous, yet weak enough to avoid the dose-limiting toxicities associated with potent pan-HDAC inhibition. This intermediate potency profile is distinct from dedicated HDAC probes lacking PARP activity.

HDAC3 inhibition epigenetic modulation dual PARP-HDAC targeting

HDAC3 Selectivity Over HDAC6

Among class I and IIb HDAC isoforms, the target compound exhibits preferential inhibition of HDAC3 (IC₅₀ = 1,440 nM) [1] over HDAC6 (Kᵢ > 50,000 nM) [2]. This >34-fold selectivity for HDAC3 over HDAC6 contrasts with non-selective hydroxamate-based inhibitors that potently inhibit both isoforms, which can confound interpretation of tubulin acetylation readouts. The HDAC3 bias may arise from favorable interactions within the HDAC3/NCoR2 binding channel, a feature not recapitulated by generic diamino-acetamide scaffolds lacking the but-3-yn-1-yl extension.

HDAC isoform selectivity HDAC6 probe specificity

Click-Chemistry Compatible Alkyne Handle

The terminal alkyne moiety of N-(but-3-yn-1-yl)-2-(3,4-diaminophenyl)acetamide confers direct compatibility with copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling efficient conjugation to azide-bearing fluorophores, biotin tags, or solid supports without requiring additional linker installation steps . This functionalization capacity is absent in close structural analogs such as N-(3,4-diaminophenyl)acetamide (CAS 60316-66-7, MW 165.19 g/mol), which lacks the alkyne extension and is restricted to amide or amine derivatization only [1]. The alkyne handle specifically enables late-stage diversification strategies including activity-based protein profiling (ABPP) probe assembly and target pull-down workflows in PARP interactome studies.

click chemistry CuAAC photoaffinity labeling

PBS Buffer Stability Profile

The target compound demonstrates chemical stability in pH 7.4 phosphate-buffered saline (PBS), maintaining structural integrity over a 24-hour incubation period at 100 μM concentration with minimal oligopeptide conversion as assessed by LC-MS/MS [1]. For context, many small-molecule probes containing labile ester or carbamate linkages exhibit >50% degradation within 6–12 hours under identical buffer conditions [2]. This extended stability window ensures that observed cellular phenotypes in time-course experiments (e.g., 24–48 hour DNA damage response assays) reflect sustained target engagement rather than compound depletion artifacts.

compound stability PBS buffer in vitro ADME

N-(But-3-yn-1-yl)-2-(3,4-diaminophenyl)acetamide: Research Applications


PARP1 Activity-Based Probe Assembly via Click Chemistry

The sub-nanomolar PARP1 affinity (Ki = 0.708 nM) [1] combined with the terminal alkyne handle enables direct CuAAC conjugation to azide-functionalized reporters—fluorophores for imaging, biotin for streptavidin pull-down, or desthiobiotin for reversible enrichment—without disrupting the 3,4-diaminophenyl pharmacophore. This application is specifically supported for photoaffinity labeling workflows analogous to PARPYnD methodology, where irradiation at 365 nm crosslinks the probe to PARP1/2 for subsequent click-conjugation and visualization. The >141,000-fold selectivity over eNOS ensures minimal background labeling from off-target engagement in endothelial co-culture systems.

Dual PARP1-HDAC3 Polypharmacology Studies

The compound's dual activity profile—potent PARP1 inhibition (Ki = 0.708 nM) [1] coupled with moderate HDAC3 inhibition (IC₅₀ = 1,440 nM) [2]—supports investigation of synergistic mechanisms linking DNA damage signaling with chromatin accessibility. At PARP-saturating concentrations (~10–50 nM), the compound concurrently engages HDAC3 at ~3–15% occupancy, sufficient to modulate histone acetylation dynamics without triggering HDAC inhibitor-associated cytotoxicity. This application is distinct from single-target PARP probes (e.g., veliparib) or HDAC-selective inhibitors (e.g., entinostat), providing a unique chemical tool for studying PARP-HDAC synthetic lethality interactions in BRCA-mutant or HR-deficient cancer models.

Competition-Based Chemoproteomics for PARP1 Occupancy

The sub-nanomolar PARP1 binding affinity (Ki = 0.708 nM) [1] qualifies the alkyne-functionalized scaffold as a competitive tracer in cellular thermal shift assays (CETSA) or in situ click-chemistry pull-down experiments. When used in competition format against unlabeled PARP inhibitors, the compound's high affinity minimizes the concentration required for tracer signal, reducing non-specific protein binding and improving signal-to-noise ratios in mass spectrometry-based target engagement readouts. The 24-hour aqueous stability in PBS [3] further supports its use in extended incubation protocols typical of chemoproteomic sample preparation.

SAR Expansion via Late-Stage Alkyne Diversification

The terminal alkyne group enables modular synthesis of focused compound libraries through CuAAC with diverse azide building blocks—aromatic, heterocyclic, or PEG-linked—facilitating rapid SAR exploration around the N-alkyl region without de novo core synthesis . This late-stage diversification strategy reduces synthetic burden in medicinal chemistry optimization campaigns targeting PARP isoform selectivity or dual PARP-HDAC polypharmacology. The HDAC3/HDAC6 selectivity window (>34-fold) [4] provides a baseline for evaluating how triazole-substituted derivatives modulate isoform selectivity profiles.

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